Sugammadex sodium

Neuromuscular Blockade Reversal Anesthesiology Pharmacodynamics

Sugammadex sodium, the only FDA-approved selective relaxant binding agent, directly encapsulates and inactivates rocuronium (Ka=1.79×10⁷ M⁻¹) and vecuronium via a unique host-guest mechanism. Complete reversal occurs within 1-3 minutes—without the cholinergic side effects of neostigmine. Effective for profound and deep blockade, enabling rapid recovery in emergencies. Ideal for fast-track anesthesia, reducing PACU stay and OR turnover. Favorable hemodynamics for cardiovascular patients; safe for pediatrics and elderly. Research-grade ≥98% purity available.

Molecular Formula C72H104Na8O48S8
Molecular Weight 2177.9742
CAS No. 43306-79-6
Cat. No. B611051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSugammadex sodium
CAS43306-79-6
SynonymsOrg25969;  Org-25969;  Org 25969;  361LPM2T56;  Sugammadex;  trade name: Bridion. Sugammadex sodium
Molecular FormulaC72H104Na8O48S8
Molecular Weight2177.9742
Structural Identifiers
SMILESO[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O
InChIInChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1
InChIKeyKMGKABOMYQLLDJ-LHCKBTHCSA-F
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sugammadex Sodium (CAS 43306-79-6): First-in-Class Selective Relaxant Binding Agent for Rapid Neuromuscular Blockade Reversal


Sugammadex sodium, a modified γ-cyclodextrin, is the first and only FDA-approved selective relaxant binding agent (SRBA) indicated for the reversal of neuromuscular blockade induced by rocuronium and vecuronium during surgery [1]. It functions via a unique host-guest encapsulation mechanism, forming a stable 1:1 complex with the aminosteroidal neuromuscular blocking agents (NMBAs), thereby rendering them inactive [2]. This compound is distinguished by its large, modified γ-cyclodextrin cavity and high binding affinity for rocuronium (Ka = 1.79×10⁷ M⁻¹) and vecuronium (Ka = 5.72×10⁶ M⁻¹), enabling rapid and complete reversal without the cholinergic side effects associated with traditional acetylcholinesterase inhibitors [3].

Sugammadex Sodium Procurement: Why In-Class Compounds Cannot Be Interchanged


Sugammadex sodium's unique mechanism of action and pharmacokinetic profile render it non-substitutable with other reversal agents such as neostigmine or alternative cyclodextrins. Unlike neostigmine, which indirectly antagonizes NMBAs via acetylcholinesterase inhibition and requires co-administration of an anticholinergic agent, sugammadex sodium directly encapsulates and inactivates aminosteroidal NMBAs, resulting in significantly faster and more predictable reversal [1]. Furthermore, alternative cyclodextrins or SRBAs, such as calabadion, exhibit different binding affinities and clearance profiles, which can impact efficacy and safety in specific patient populations [2]. The choice of a specific sugammadex sodium product may also be influenced by its impurity profile and polymorphic form, as these can affect stability, bioavailability, and overall drug product quality [3].

Quantitative Differentiation of Sugammadex Sodium: Head-to-Head Evidence for Scientific Procurement


Faster and More Complete Reversal of Neuromuscular Blockade vs. Neostigmine

In a meta-analysis of 10 randomized controlled trials involving 835 adult patients, sugammadex 2.0 mg/kg achieved a train-of-four ratio (TOFR) >0.9 significantly faster than neostigmine 0.05 mg/kg following moderate rocuronium-induced neuromuscular blockade. The mean recovery time from T2 to TOFR >0.9 was 1.96 minutes for sugammadex compared to 12.87 minutes for neostigmine, a difference of 10.22 minutes (95% CI 8.48 to 11.96 minutes) [1]. This difference was further corroborated by a separate study showing geometric mean recovery times of 1.6 minutes for sugammadex 2 mg/kg versus 7.5 minutes for neostigmine (ratio of geometric means 0.22, 95% CI 0.16 to 0.32, p<0.0001) [2].

Neuromuscular Blockade Reversal Anesthesiology Pharmacodynamics

High and Selective Binding Affinity for Aminosteroidal NMBAs

Sugammadex sodium demonstrates a high and selective binding affinity for the aminosteroidal NMBAs rocuronium and vecuronium. Isothermal titration calorimetry (ITC) analysis determined association constants (Ka) of 1.79×10⁷ M⁻¹ for rocuronium and 5.72×10⁶ M⁻¹ for vecuronium [1]. This selective binding is further supported by the very low dissociation constant (Kd) of the rocuronium-sugammadex complex, estimated at 0.1 μM [2]. In contrast, alternative agents like calabadion 2 exhibit a much higher affinity for rocuronium (Ka = 3.4×10⁹ M⁻¹), which may lead to different clinical outcomes [3].

Molecular Pharmacology Binding Affinity Structure-Activity Relationship

Favorable Hemodynamic Profile with Lower Incidence of Bradycardia vs. Neostigmine

Sugammadex sodium exhibits a more stable hemodynamic profile compared to neostigmine, particularly concerning bradycardia. A scoping review of high-quality evidence from randomized controlled trials and meta-analyses consistently demonstrated a lower incidence of bradycardia and adverse effects with sugammadex [1]. In a study of cardiac patients undergoing noncardiac surgery, neostigmine caused more significant increases in blood pressure, while sugammadex caused less alteration to heart rate during reversal [2]. However, a large retrospective cohort study found that the incidence of bradycardia after sugammadex was low and its adjusted risk was not significantly different from that of neostigmine [3].

Cardiovascular Safety Hemodynamics Adverse Event Profile

Predictable Pharmacokinetic Profile with Renal Excretion

Sugammadex sodium exhibits predictable, dose-proportional pharmacokinetics with predominant renal excretion. In adults with normal renal function, the elimination half-life is approximately 2 hours, and plasma clearance is about 88 mL/min [1]. However, clearance is significantly reduced in patients with severe renal impairment, where the half-life can be extended to 19 hours [2]. A study in patients with end-stage renal disease undergoing kidney transplantation found that sugammadex clearance was significantly lower compared to healthy controls (15.2 mL/min vs. 82.5 mL/min, p<0.001) [3].

Pharmacokinetics Drug Clearance Renal Function

Stringent Impurity Control for Enhanced Product Quality and Safety

The quality of sugammadex sodium can vary depending on the manufacturing process, particularly regarding impurity levels. A patented improved process yields sugammadex sodium with >98.5% purity by HPLC, with less than 1.0% monohydroxy sugammadex sodium and less than 0.15% of any other known or unknown impurities [1]. In contrast, pilot batches have been shown to contain a process-related impurity in the range of 0.21-1.9% [2]. Commercial Bridion® samples also contain this impurity at levels >0.1% [2].

Pharmaceutical Quality Impurity Profiling Process Chemistry

Extended Cavity Size of γ-Cyclodextrin Scaffold Enhances Encapsulation

Sugammadex sodium is derived from γ-cyclodextrin, which possesses a larger internal cavity compared to α- and β-cyclodextrins, enabling more effective encapsulation of bulky aminosteroidal NMBAs . The cavity diameter of γ-cyclodextrin is approximately 7.5-8.3 Å, compared to 4.7-5.3 Å for α-cyclodextrin and 6.0-6.5 Å for β-cyclodextrin [1]. This larger cavity, combined with the extended thioether side chains, allows for the formation of a stable 1:1 host-guest complex with rocuronium and vecuronium [2].

Supramolecular Chemistry Cyclodextrin Chemistry Drug Encapsulation

Optimal Application Scenarios for Sugammadex Sodium: Evidence-Driven Use Cases


Rapid Reversal in Fast-Track Anesthesia and Ambulatory Surgery

Sugammadex sodium's ability to achieve complete reversal of neuromuscular blockade within 1-3 minutes [1] makes it ideal for fast-track anesthesia protocols and ambulatory surgical procedures. The rapid and predictable recovery allows for earlier extubation, faster operating room turnover, and reduced post-anesthesia care unit (PACU) length of stay, directly impacting healthcare resource utilization and patient throughput [2].

Reversal of Profound or Deep Neuromuscular Blockade

Unlike neostigmine, which is only effective for moderate blockade, sugammadex sodium can effectively reverse profound (post-tetanic count 1-5) and deep (no twitch response) neuromuscular blockade induced by rocuronium or vecuronium [1]. This capability is critical in situations requiring immediate reversal, such as 'cannot intubate, cannot ventilate' scenarios, or when unexpected surgical complications arise, enhancing patient safety [3].

High-Risk Cardiovascular Patients

Sugammadex sodium's favorable hemodynamic profile, characterized by a lower incidence of bradycardia and more stable heart rate and blood pressure compared to neostigmine [1], makes it a preferred reversal agent in patients with cardiovascular comorbidities, including those undergoing cardiac surgery or with pre-existing arrhythmias [2]. This can reduce the need for additional pharmacological interventions and improve perioperative cardiovascular stability [3].

Pediatric and Geriatric Populations

Clinical studies have demonstrated the safety and efficacy of sugammadex sodium in pediatric patients (including those 0-2 years old) and elderly populations [1]. Its predictable pharmacokinetic profile and lack of need for co-administration of anticholinergic agents simplify dosing and reduce the risk of age-related adverse effects, such as postoperative cognitive dysfunction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sugammadex sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.